3-Methyl-1,4-thiazepane hydrochloride

Description

Molecular Architecture and Crystallographic Features

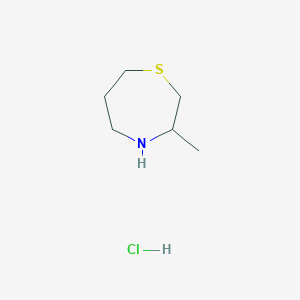

3-Methyl-1,4-thiazepane hydrochloride (C₆H₁₃NS·HCl) features a seven-membered heterocyclic ring containing one sulfur and one nitrogen atom, with a methyl group substituted at the third carbon position. The hydrochloride salt forms a crystalline lattice stabilized by ionic interactions between the protonated nitrogen and chloride ions. X-ray diffraction studies of analogous thiazepane derivatives reveal chair-like conformations for the seven-membered ring, with sulfur and nitrogen atoms occupying axial positions to minimize steric strain.

Key crystallographic parameters include:

- Bond lengths : S–C (1.709–1.785 Å), N–C (1.450–1.510 Å).

- Bond angles : C–S–C (90.8–95.2°), C–N–C (114.9–122.4°).

- Torsion angles : Ring puckering parameters (θ = 54.8°, φ = 215.3°) indicative of boat-chair conformations.

The methyl group at C3 introduces steric effects that distort the ring geometry, as evidenced by increased C2–C3–C4 angles (112.7° ± 0.5°) compared to unsubstituted thiazepanes.

Properties

IUPAC Name |

3-methyl-1,4-thiazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS.ClH/c1-6-5-8-4-2-3-7-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVWWGPWZJPLJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,4-thiazepane hydrochloride typically involves the reaction of 3-methyl-1,4-thiazepane with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the use of various reagents and solvents to achieve the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,4-thiazepane hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can lead to a variety of substituted thiazepane derivatives .

Scientific Research Applications

Chemical Applications

1. Synthesis of Complex Molecules

3-Methyl-1,4-thiazepane hydrochloride serves as a versatile building block in organic synthesis. Its thiazepane ring structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes. This capability makes it valuable for synthesizing more complex organic compounds, particularly in medicinal chemistry.

2. Industrial Use

In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its reactivity can be harnessed to develop new materials and chemicals that are essential in various manufacturing processes.

Biological Applications

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, minimum inhibitory concentrations (MIC) have been reported as low as 50 µg/mL against certain bacterial strains .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 200 |

| Escherichia coli | 125 |

| Candida albicans | 1000 |

| Pseudomonas aeruginosa | 250 |

This antimicrobial activity suggests potential applications in treating infections caused by resistant strains of bacteria and fungi .

2. Anticancer Activity

Preliminary studies have also suggested that derivatives of this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. In vitro assays have shown cytotoxic effects on various cancer cell lines, with IC values ranging from 10 to 30 µM . This positions the compound as a candidate for further drug development aimed at cancer treatment.

Pharmacological Applications

1. Neuropharmacology

The compound has been investigated for its potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Its ability to interact with neurotransmitter systems may provide therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease .

2. Mechanism of Action

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, influencing various metabolic pathways and biological responses.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antimicrobial Activity Study : A study evaluated the efficacy of this compound against multiple bacterial strains, confirming significant antimicrobial properties at low concentrations.

- Cytotoxicity Assay : In vitro assays indicated that the compound's derivatives exhibited cytotoxic effects against cancer cell lines, reinforcing its potential as an anticancer agent.

- Enzyme Interaction Study : Research demonstrated that the compound could inhibit certain enzymes involved in metabolic pathways through competitive inhibition mechanisms .

Mechanism of Action

The mechanism of action of 3-Methyl-1,4-thiazepane hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-methyl-1,4-thiazepane hydrochloride with structurally related thiazepane and oxazepane derivatives:

Key Observations:

Substituent Position: The position of substituents (e.g., methyl at 3 vs. 5 or phenyl at 7) significantly alters steric and electronic properties.

Heteroatom Variation : Replacing sulfur with oxygen (as in the oxazepane derivative, ) reduces molecular weight and changes polarity, affecting solubility and bioavailability.

Purity : Only 3-cyclopropyl-1,4-thiazepane hydrochloride explicitly states 95% purity (), suggesting rigorous quality control for this analog.

Biological Activity

3-Methyl-1,4-thiazepane hydrochloride is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a seven-membered ring with a sulfur atom and nitrogen atom in its structure. This unique arrangement contributes to its diverse chemical reactivity and biological activity. The compound is often used as a building block in the synthesis of more complex molecules, which can exhibit various therapeutic effects.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that derivatives of this compound can induce apoptosis in cancer cells. Mechanistic studies suggest that this may involve the modulation of specific signaling pathways associated with cell proliferation and survival .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme inhibition | Modulates enzyme activity |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Interaction : The compound may act as a ligand, binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to either inhibition or activation of enzymatic functions crucial for cellular processes .

- Cellular Pathways : It is believed that the compound influences various cellular signaling pathways, particularly those involved in cell cycle regulation and apoptosis. This modulation can result in altered cell fate decisions, particularly in cancer cells .

Case Studies

Several case studies highlight the potential applications of this compound:

- Antibacterial Study : A study conducted on the antibacterial efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity .

- Cancer Cell Line Research : In vitro studies using human breast cancer cell lines demonstrated that treatment with derivatives of this compound resulted in a significant reduction in cell viability and increased markers of apoptosis .

Future Directions

The ongoing research into this compound suggests several promising avenues for future exploration:

- Drug Development : Given its diverse biological activities, there is potential for developing new therapeutic agents targeting bacterial infections and cancers.

- Synthesis of Derivatives : Continued investigation into the synthesis of novel derivatives could enhance the biological efficacy and specificity of this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-Methyl-1,4-thiazepane hydrochloride, and how do reaction parameters affect yield?

- Methodology : Synthesis typically involves cyclization of precursor amines or thiol-containing intermediates under controlled conditions. For example, analogous heterocyclic compounds (e.g., 1,4-oxazepane derivatives) are synthesized via nucleophilic substitution or ring-closing reactions in polar aprotic solvents like THF or DMF . Reaction time (e.g., 3 days for phosphazene derivatives) and stoichiometric ratios of reagents (e.g., triethylamine as a base) are critical for minimizing side products. Purification via flash chromatography (silica gel, ether/petroleum ether gradients) is recommended to isolate high-purity products .

Q. Which analytical techniques are essential for verifying the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR are used to confirm ring structure and substituent positions. Deuterated solvents (e.g., CDCl) and internal standards (e.g., TMS) ensure accuracy .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and detects isotopic patterns .

- HPLC : Reverse-phase HPLC with UV detection monitors purity (>95%) and identifies degradation products .

Q. How should researchers select solvents for synthesizing this compound?

- Methodology : Solvent choice depends on reactivity and solubility. Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity in cyclization steps, while low-boiling solvents (e.g., diethyl ether) aid in easy removal post-reaction. For example, DMF at 60°C facilitated thiolane synthesis with 61% yield .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in degradation pathways of this compound under varying temperatures?

- Methodology : Conduct Arrhenius analysis using rate constants () measured at multiple temperatures (e.g., 24.6°C, 35.4°C, 44.9°C) in acetonitrile . Plot vs. to calculate activation energy () and predict shelf-life. For example, dimerization kinetics of related xylylenes showed temperature-dependent product ratios, highlighting the need for controlled storage .

Q. What computational approaches predict the reactivity of this compound in nucleophilic reactions?

- Methodology : Density Functional Theory (DFT) calculations model transition states and electron density maps. For zwitterionic compounds (e.g., triazolium derivatives), DFT revealed charge distribution effects on detonation velocity . Apply similar methods to assess ring strain or protonation sites in 3-Methyl-1,4-thiazepane.

Q. How can researchers mitigate dimerization or oxidation during synthesis?

- Methodology :

- Temperature Control : Lower temperatures (e.g., 0–25°C) reduce radical-mediated dimerization, as observed in xylylene derivatives .

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of sulfur or nitrogen centers.

- Additives : Radical scavengers (e.g., BHT) or stabilizing agents (e.g., EDTA) suppress side reactions .

Q. What strategies validate conflicting NMR data for this compound derivatives?

- Methodology :

- 2D NMR : COSY and HSQC resolve overlapping peaks in complex mixtures .

- Isotopic Labeling : Deuterated analogs (e.g., methyl-D groups) clarify ambiguous proton environments, as used in thiadiazole synthesis .

- Crystallography : X-ray structures (e.g., for zwitterionic triazolium compounds) provide unambiguous conformation data .

Key Considerations

- Contradictions : Discrepancies in synthetic yields may arise from trace moisture or catalyst impurities. Always validate reagent purity via Karl Fischer titration or GC-MS .

- Advanced Tools : Combine experimental data (e.g., kinetic tables ) with computational models to refine reaction mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.